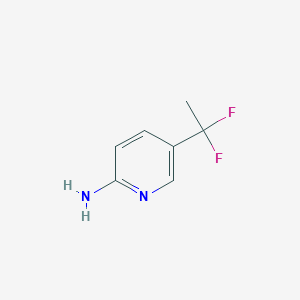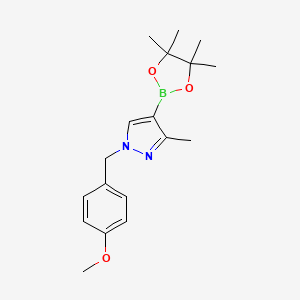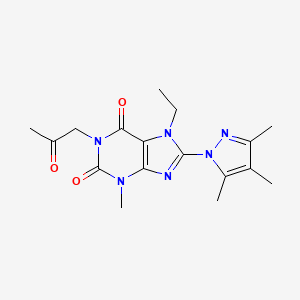
7-Ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione, commonly known as 3-Methyladenine (3-MA), is a purine analog that has been extensively studied for its role as an inhibitor of autophagy. Autophagy is a cellular process that is responsible for the degradation of damaged or unwanted cellular components, and has been implicated in a wide range of diseases, including cancer, neurodegeneration, and infectious diseases.
Mécanisme D'action
The mechanism of action of 7-Ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione involves the inhibition of class III phosphatidylinositol 3-kinase (PI3K), which is an essential component of the autophagy pathway. PI3K generates phosphatidylinositol 3-phosphate (PI3P), which is required for the formation of autophagosomes. The inhibition of PI3K by this compound leads to a decrease in PI3P levels, and subsequently, a decrease in autophagy activity. The exact mechanism by which this compound inhibits PI3K is still not fully understood, and further research is needed to elucidate this process.
Biochemical and Physiological Effects:
The inhibition of autophagy by this compound has been shown to have a wide range of effects on cellular processes. In cancer cells, the inhibition of autophagy by this compound has been shown to sensitize cells to chemotherapy and radiation therapy, leading to increased cell death. In infectious diseases, such as tuberculosis and HIV, the inhibition of autophagy by this compound has been shown to impair the ability of the pathogen to replicate and survive within host cells. In neurodegenerative diseases, such as Alzheimer's and Parkinson's, the inhibition of autophagy by this compound has been shown to reduce the accumulation of toxic protein aggregates, leading to improved neuronal function.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 7-Ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione as an inhibitor of autophagy has several advantages for lab experiments. This compound is a well-established inhibitor of autophagy, with a wide range of effects on cellular processes. Its mechanism of action is well-understood, and it has been extensively studied in a wide range of diseases. However, there are also some limitations to the use of this compound. The inhibition of autophagy by this compound is not specific, and can also affect other cellular processes that are dependent on PI3K. Additionally, the optimal concentration and duration of this compound treatment can vary depending on the cell type and experimental conditions, and must be carefully optimized for each experiment.
Orientations Futures
There are several future directions for the study of 7-Ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione and its role as an inhibitor of autophagy. One area of research is the development of more specific inhibitors of autophagy, which can target specific components of the autophagy pathway without affecting other cellular processes. Another area of research is the study of the effects of autophagy inhibition in combination with other therapies, such as chemotherapy or immunotherapy, in the treatment of cancer and infectious diseases. Finally, the study of the role of autophagy in aging and age-related diseases, such as Alzheimer's and Parkinson's, is an area of active research, and the use of this compound as an inhibitor of autophagy may provide insights into the underlying mechanisms of these diseases.
Méthodes De Synthèse
The synthesis of 7-Ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione involves the reaction of 3-methyladenine with 2-bromoacetone in the presence of a base, such as sodium hydride or potassium carbonate. The resulting product is then purified through a series of chromatographic techniques, such as column chromatography or HPLC. The synthesis of this compound has been well-established in the literature, with several variations of the reaction conditions reported.
Applications De Recherche Scientifique
7-Ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione has been widely used as an inhibitor of autophagy in scientific research. Autophagy is a complex cellular process that involves the formation of autophagosomes, which engulf cellular components and deliver them to lysosomes for degradation. The inhibition of autophagy by this compound has been shown to have a wide range of effects on cellular processes, including the regulation of cell death, immune response, and metabolism. This compound has also been used in the study of various diseases, such as cancer, neurodegeneration, and infectious diseases, where autophagy has been implicated in disease progression.
Propriétés
IUPAC Name |
7-ethyl-3-methyl-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c1-7-21-13-14(18-16(21)23-12(5)10(3)11(4)19-23)20(6)17(26)22(15(13)25)8-9(2)24/h7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFNHYQZQZWRLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)N(C2=O)CC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

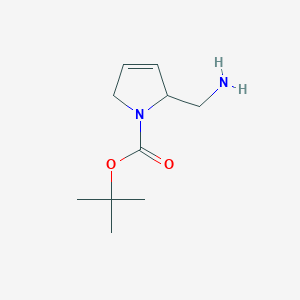
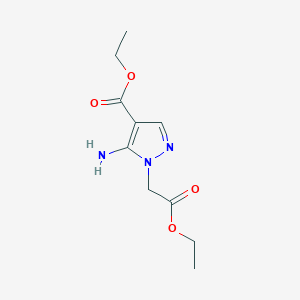
![2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2441762.png)
![N-[[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]prop-2-enamide](/img/structure/B2441763.png)

![2-[[1-(1,3,4-Oxadiazol-2-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2441766.png)
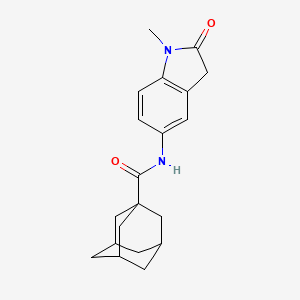
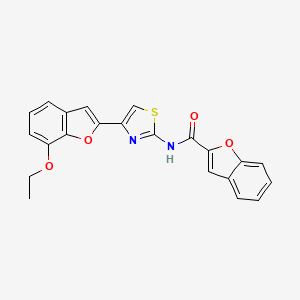
![(E)-N-[[4-(difluoromethoxy)phenyl]methyl]-2-phenylethenesulfonamide](/img/structure/B2441769.png)
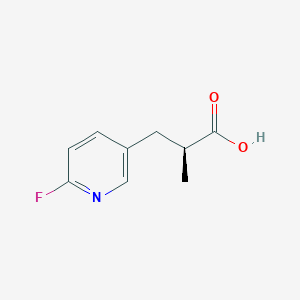
![3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid](/img/structure/B2441772.png)
![1-Ethoxy-1-oxo-3-[(2-phenylacetyl)sulfanyl]-2-propanaminium 2,2,2-trifluoroacetate](/img/structure/B2441774.png)
